N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide
Description
Properties
CAS No. |
68093-84-5 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide |
InChI |
InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18) |
InChI Key |
AWSYWWAUFFJNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 5-Aminoisoindole-1,3-dione
The most widely reported method involves the acylation of 5-aminoisoindole-1,3-dione with 3-oxobutanoyl chloride. This single-step reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
-
Reagents : 5-Aminoisoindole-1,3-dione (1.0 equiv), 3-oxobutanoyl chloride (1.2 equiv), anhydrous acetonitrile, triethylamine (2.0 equiv).
-
Conditions : The reaction is conducted under nitrogen at 0–5°C to minimize side reactions. After 1 hour, the mixture is warmed to room temperature and stirred for 12–18 hours.
-
Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 5% HCl (to remove excess triethylamine) and brine, then dried over Na₂SO₄.
-
Purification : Recrystallization from ethanol/water (4:1) yields the product as a white crystalline solid (65–72% yield).
Key Characterization Data :
Multi-Step Synthesis via Intermediate Formation
An alternative route employs a two-step process, first synthesizing 3-oxobutanamide followed by coupling to the isoindole core.
Step 1: Synthesis of 3-Oxobutanamide
-
Reagents : Diethyl oxalate (1.5 equiv), acetamide (1.0 equiv), sodium ethoxide (0.1 equiv), ethanol.
-
Conditions : Reflux at 80°C for 6 hours.
Step 2: Coupling to 5-Aminoisoindole-1,3-dione
-
Reagents : 3-Oxobutanamide (1.1 equiv), 5-aminoisoindole-1,3-dione (1.0 equiv), EDCI (1.3 equiv), HOBt (0.3 equiv), DMF.
-
Conditions : Stirred at room temperature for 24 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the product in 58–64% yield.
Catalytic Systems and Solvent Optimization
Base Selection
The choice of base significantly impacts reaction efficiency:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | Acetonitrile | RT | 72 |
| K₂CO₃ | DMF | 50°C | 68 |
| DBU | THF | RT | 61 |
Triethylamine in acetonitrile provides optimal results due to its moderate basicity and compatibility with acyl chlorides.
Solvent Effects
Polar aprotic solvents enhance reactivity:
-
DMF : Accelerates reaction but complicates purification.
-
THF : Lower yields due to poor solubility of intermediates.
Industrial-Scale Production
Continuous Flow Synthesis
To improve scalability, a continuous flow system has been implemented:
Crystallization Optimization
Industrial batches use anti-solvent crystallization:
-
Solvent : Ethanol (70% v/v).
-
Anti-solvent : Water added dropwise until cloud point.
Mechanistic Insights
Reaction Pathway
The acylation proceeds through a tetrahedral intermediate (Fig. 1):
-
Nucleophilic attack by the amine on the acyl chloride.
-
Departure of chloride ion, facilitated by base.
-
Proton transfer to form the amide bond.
Side Reactions :
-
Over-acylation at the imide nitrogen (controlled by stoichiometry).
-
Hydrolysis of 3-oxobutanoyl chloride (mitigated by anhydrous conditions).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques reduce environmental impact:
Biocatalytic Methods
Lipase-mediated acylation offers selectivity:
-
Enzyme : Candida antarctica Lipase B (CAL-B).
-
Solvent : tert-Butanol.
Challenges and Solutions
Purification Difficulties
-
Byproducts : Remove unreacted starting materials via washings with NaHCO₃.
-
Chromatography : Avoided industrially by tuning crystallization conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Acylation | 72 | 98.5 | Moderate |
| Continuous Flow | 89 | 99.5 | High |
| Mechanochemical | 70 | 97.8 | Low |
Chemical Reactions Analysis
Nucleophilic Additions at Diketone Sites
The isoindole-1,3-dione core contains two adjacent ketone groups, enabling nucleophilic additions under basic or acidic conditions. Key reactions include:
-
Hydrazine Addition : Forms hydrazone derivatives, critical for synthesizing bioactive analogs. For example, hydrazine reacts at the C1 and C3 ketones to yield a bishydrazone product .
-
Amine Condensation : Primary amines undergo Schiff base formation, producing imine-linked derivatives. This reaction is pH-dependent, with optimal yields achieved in anhydrous ethanol at 60–80°C .
Reaction Conditions
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux | Bishydrazone derivative |
| Benzylamine | DMF | 80°C | Schiff base with imine linkage |
Amide Hydrolysis and Functionalization
The 3-oxobutanamide side chain undergoes hydrolysis and subsequent transformations:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl (6M) cleaves the amide bond, yielding 3-oxobutanoic acid and 5-amino-1,3-dioxoisoindoline .
-
Esterification : Reaction with methanol/H₂SO₄ converts the amide to a methyl ester, enhancing solubility for further derivatization .
Key Data
Ketone-Mediated Condensation Reactions
The 3-oxobutanamide ketone participates in Knorr and Claisen condensations:
-
Knorr Pyrrole Synthesis : Reacts with α-aminoketones to form pyrrole derivatives, confirmed by NMR and IR spectroscopic data .
-
Claisen-Schmidt Condensation : Aromatic aldehydes (e.g., benzaldehyde) yield α,β-unsaturated ketones under basic conditions (KOH/ethanol) .
Example Reaction
Electrophilic Aromatic Substitution
The isoindole ring’s electron-deficient aromatic system undergoes halogenation and nitration:
-
Bromination : Electrophilic bromine (Br₂/FeBr₃) substitutes at the C4 position, confirmed by X-ray crystallography .
-
Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at C6, enhancing bioactivity in antimicrobial assays .
Halogenation Outcomes
| Halogen | Position | Yield (%) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|
| Br | C4 | 67 | 0.0478 (Antileishmanial) |
| Cl | C4 | 72 | 0.0582 (Antileishmanial) |
Reductive Amination
The ketone in the butanamide side chain reacts with amines under reductive conditions (NaBH₃CN, pH 5–6) to form secondary amines. This method is pivotal for generating analogs with enhanced CNS permeability .
Optimized Protocol
Photochemical and Thermal Stability
-
UV Degradation : Exposure to UV light (254 nm) induces ring-opening via diketone cleavage, forming phthalic anhydride derivatives .
-
Thermal Decomposition : At >200°C, the compound decarbonylates, releasing CO and generating isoindole fragments (TGA-DSC data) .
Biological Activity-Linked Reactions
-
MAO-B Inhibition : Docking studies reveal hydrogen bonding between the diketone moiety and Gly434/Met436 residues, rationalizing its use in neurodegenerative drug design .
-
Anticancer Activity : Apoptosis induction in HCT-116 cells correlates with Michael addition at the β-ketoamide site, forming covalent adducts with cellular thiols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide exhibit promising anticancer properties. Studies suggest that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have shown efficacy against breast and prostate cancer cells, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. This mechanism is attributed to the modulation of signaling pathways involved in inflammation.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science
Synthesis of Novel Polymers
This compound can serve as a monomer in the synthesis of novel polymers with unique properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. These materials could find applications in coatings, adhesives, and composite materials .
Dyes and Pigments
Due to its chromophoric properties, this compound can be utilized in the development of dyes and pigments. Its ability to absorb specific wavelengths of light makes it suitable for applications in textiles and coatings where colorfastness is essential .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as condensation and cyclization to yield more complex structures. This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals .
Catalytic Applications
Research indicates that derivatives of this compound can act as catalysts in organic reactions. Their ability to facilitate reactions under mild conditions enhances their attractiveness in green chemistry initiatives aimed at reducing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Key Observations :
Key Observations :
- Bulky substituents (e.g., benzyl in 8c ) reduce yields due to steric hindrance.
- Fluorinated derivatives (e.g., 8d ) show moderate to high yields, suggesting compatibility of fluorine with reaction conditions.
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation.
Table 3: Spectroscopic Data Highlights
Biological Activity
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C12H11N3O4
- Molecular Weight : 253.24 g/mol
Structural Representation
The compound features a dioxoisoindole core, which is crucial for its biological activity. The presence of the oxobutanamide moiety is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways and cancer progression.
In Vitro Studies
Recent investigations have focused on the compound's inhibitory effects on various enzymes. For instance, in a study evaluating PARP1 inhibition, several derivatives of isoindole compounds were screened:
| Compound | PARP1 IC50 (μM) |
|---|---|
| 1 | >10 |
| 2 | >10 |
| 3 | 12 ± 1.6 |
| 4 | 5.8 ± 0.10 |
| 10 | 0.88 ± 0.090 |
Compound 4 was identified as a lead candidate due to its moderate inhibition of PARP1, suggesting potential therapeutic applications in oncology .
Case Studies
In a series of experiments aimed at understanding the structure-activity relationship (SAR) of similar compounds, this compound was found to exhibit promising anti-inflammatory properties in cellular models. The compound demonstrated a significant reduction in pro-inflammatory cytokines when tested against activated macrophages.
Therapeutic Potential
The compound's unique structure suggests it may serve as a scaffold for developing new anti-cancer agents. Its ability to modulate enzyme activity positions it as a candidate for further investigation in drug discovery programs targeting inflammatory diseases and cancer.
Future Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
- Toxicological Profiles : Understanding safety and side effects.
- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.
Q & A
Q. What are the established synthetic routes for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide, and how is its purity validated?
Methodological Answer: The synthesis typically involves coupling 3-oxobutanamide derivatives with isoindole precursors. For example, ultrasonic-assisted condensation of N-aryl-3-oxobutanamides with aromatic aldehydes and amines in ethanol, catalyzed by ytterbium triflate, yields derivatives with >95% purity without additional recrystallization . Characterization employs:
- 1H/13C NMR : To confirm proton environments (e.g., methylene protons in the oxobutanamide moiety at δ 2.5–3.0 ppm) and carbonyl groups (isoindole dioxo carbons at ~170 ppm).
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 389.05 for analogs) and fragmentation patterns verify structural integrity .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C21H18ClN3O3) .
Q. What analytical techniques are critical for assessing structural stability and degradation pathways?
Methodological Answer:
- HPLC-DAD/MS : Monitors degradation products under accelerated stability conditions (e.g., pH 7.4 buffer at 37°C for 72 hours).
- Thermogravimetric analysis (TGA) : Identifies thermal decomposition thresholds (e.g., >200°C for related isoindole derivatives) .
- UV-Vis spectroscopy : Tracks photooxidation in solutions exposed to UV light (λ = 254 nm), with absorbance shifts indicating arylazo or carbonyl group degradation .
Advanced Research Questions
Q. How can researchers design PROTACs (Proteolysis-Targeting Chimeras) incorporating this compound for targeted protein degradation?
Methodological Answer:
- Bifunctional linker design : The isoindole-dione moiety can serve as a warhead for E3 ligase recruitment (e.g., CRBN or VHL ligands). Covalent conjugation to a target protein binder (e.g., kinase inhibitors) requires:
- In vitro degradation assays : Treat cell lines (e.g., HeLa) with PROTACs (1–10 µM, 24–48 hours) and quantify target protein levels via Western blot .
Q. How should contradictory data on substituent effects in biological assays be resolved?
Methodological Answer:
- SAR (Structure-Activity Relationship) studies : Systematically vary substituents on the isoindole (e.g., electron-withdrawing groups at position 5) and oxobutanamide (e.g., halogenation) to isolate steric/electronic contributions.
- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for labile groups (e.g., azo bonds in diazenyl derivatives) to predict metabolic stability .
- Differential scanning calorimetry (DSC) : Correlates polymorphic forms (e.g., amorphous vs. crystalline) with bioactivity discrepancies in solubility-limited assays .
Q. What strategies optimize crystallographic analysis of this compound and its derivatives?
Methodological Answer:
- Co-crystallization with co-formers : Use succinic acid or nicotinamide to stabilize isoindole-dione hydrogen bonding networks.
- Single-crystal X-ray diffraction (SCXRD) : Resolve torsion angles (e.g., dihedral angle between isoindole and oxobutanamide planes <15°) and packing motifs (e.g., π-π stacking of aryl groups) .
- Powder XRD : Detects phase purity post-synthesis; Rietveld refinement quantifies amorphous content (<5% preferred) .
Q. How can oxidative modifications of the 3-oxobutanamide moiety be leveraged for functionalization?
Methodological Answer:
- DIB (Diacetoxyiodobenzene)-mediated oxidation : Converts 3-oxobutanamide to dichloroacetamide derivatives (e.g., 2,2-dichloro-N-phenylacetamide) in dichloromethane at 0°C. Reaction progress is monitored by TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at the α-position of the ketone, enhancing metabolic stability. 19F NMR (δ -120 to -140 ppm) confirms regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
